

The Chemical Architecture and Biological Activity of Lasiokaurinin: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasiokaurinin, an ent-kaurane diterpenoid isolated from Isodon adenolomus, presents a complex chemical structure with significant cytotoxic activities against various human cancer cell lines. This document provides a comprehensive technical guide to the chemical properties, isolation, and biological evaluation of **Lasiokaurinin**. Detailed experimental protocols for its extraction and characterization, alongside a summary of its cytotoxic efficacy, are presented. Furthermore, a key signaling pathway implicated in its anticancer activity is visualized to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Properties

Lasiokaurinin is a tetracyclic diterpenoid belonging to the ent-kaurane class. Its chemical identity has been unequivocally established through spectroscopic methods and single-crystal X-ray diffraction.

Table 1: Chemical Properties of Lasiokaurinin



Property	Value	Reference
IUPAC Name	(14R,16R)-1α-Acetoxy-7α,20- epoxy-6β,7,14-trihydroxy-17- methoxykaurane-15-one	[1]
Chemical Formula	C23H34O8	[1]
Molecular Weight	438.51 g/mol	[1]
SMILES String	O[C@H]1[C@]23[C@@]4(O) INVALID-LINK [C@]5([H])C(C)(C)CC INVALID-LINK[C@@]5(CO4) [C@]2([H])CC[C@H]1 INVALID-LINKC3=O	
CAS Number	52554-74-2	[1]

Biological Activity: In Vitro Cytotoxicity

Lasiokaurinin has demonstrated significant cytotoxic effects against a panel of human tumor cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined and are summarized below.

Table 2: In Vitro Cytotoxicity of Lasiokaurinin (IC50 in μM)

Cell Line Cancer Type	IC50 (μM)
HL-60 Human promyelod leukemia	cytic 1.5
SMMC-7721 Human hepatoma	2.1
A-549 Human lung carcii	noma 2.9
MCF-7 Human breast adenocarcinoma	2.5
SW-480 Human colon ade	nocarcinoma 3.8

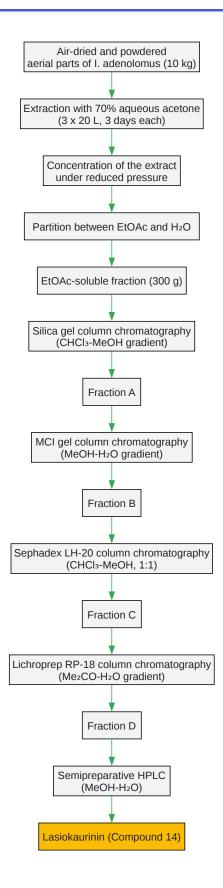


Experimental Protocols Isolation of Lasiokaurinin from Isodon adenolomus

The following protocol is a detailed methodology for the extraction and purification of **Lasiokaurinin** from the aerial parts of Isodon adenolomus.

Experimental Workflow for Lasiokaurinin Isolation





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Caption: Isolation and purification workflow for Lasiokaurinin.



- Extraction: The air-dried and powdered aerial parts of I. adenolomus (10 kg) are extracted three times with 70% aqueous acetone (20 L each time, for 3 days each) at room temperature.
- Concentration and Partitioning: The combined acetone extract is concentrated under reduced pressure to yield a residue that is then partitioned between ethyl acetate (EtOAc) and water.
- Initial Chromatographic Separation: The EtOAc-soluble fraction (300 g) is subjected to column chromatography over silica gel, eluting with a gradient of chloroform-methanol (CHCl₃-MeOH) to yield several fractions.
- Further Purification: The fraction containing **Lasiokaurinin** is further purified by a series of column chromatography steps, including MCI gel (eluting with a methanol-water gradient), Sephadex LH-20 (eluting with a 1:1 mixture of CHCl₃-MeOH), and Lichroprep RP-18 (eluting with an acetone-water gradient).
- Final Purification: The final purification is achieved by semipreparative High-Performance Liquid Chromatography (HPLC) using a methanol-water mobile phase to yield pure **Lasiokaurinin**.

Cytotoxicity Assay

The in vitro cytotoxicity of **Lasiokaurinin** against human tumor cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.
- Compound Treatment: The cells are then treated with various concentrations of Lasiokaurinin and incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.



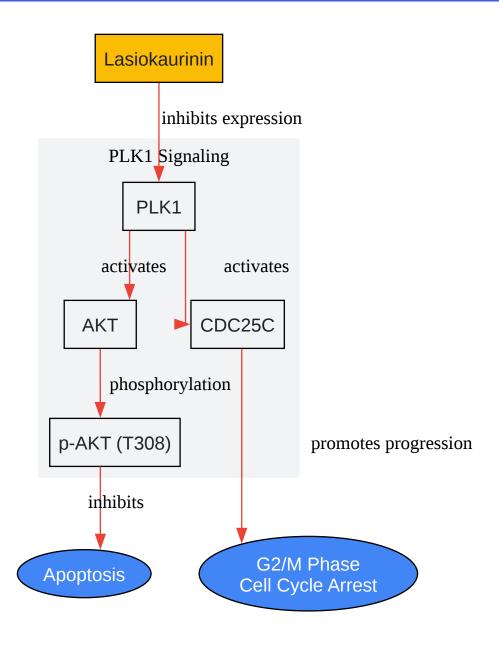
- Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- IC₅₀ Calculation: The IC₅₀ value is calculated from the dose-response curves.

Signaling Pathway Analysis

Recent studies have begun to elucidate the molecular mechanisms underlying the anticancer effects of **Lasiokaurinin**. One key pathway identified involves the regulation of Polo-like kinase 1 (PLK1), a critical regulator of cell cycle progression.

Lasiokaurinin-Mediated PLK1 Signaling Pathway in Breast Cancer Cells





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References

 1. Lasiokaurin Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]



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